molecular formula C9H5ClN2O2S B1415282 4-(4-Chlorophenyl)-1,2,3-thiadiazole-5-carboxylic acid CAS No. 1087605-48-8

4-(4-Chlorophenyl)-1,2,3-thiadiazole-5-carboxylic acid

Cat. No.: B1415282
CAS No.: 1087605-48-8
M. Wt: 240.67 g/mol
InChI Key: HKZXPUOSBLLCMR-UHFFFAOYSA-N
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Description

4-(4-Chlorophenyl)-1,2,3-thiadiazole-5-carboxylic acid ( 1087605-48-8) is a high-purity heterocyclic building block of significant interest in medicinal chemistry and drug discovery research . With the molecular formula C 9 H 5 ClN 2 O 2 S and a molecular weight of 240.67 g/mol, this compound serves as a versatile scaffold for the design and synthesis of novel bioactive molecules . Its structure, featuring both a 1,2,3-thiadiazole ring and a carboxylic acid functional group, allows for further chemical modifications, making it a valuable precursor for generating amide and ester derivatives . Researchers utilize this compound primarily as a key intermediate in exploring potential therapeutic agents. Its unique architecture is investigated for inhibiting various enzymes, including cyclooxygenase-2 (COX-2) and xanthine oxidase, suggesting applications in developing anti-inflammatory and antioxidant agents . Preliminary studies also indicate its potential as a lead compound in oncology research, with some derivatives showing cytotoxic effects against specific cancer cell lines . Molecular docking studies have demonstrated its ability to interact favorably with protein targets involved in inflammatory and proliferative pathways . This product is offered for research applications and is For Research Use Only . It is not intended for diagnostic or therapeutic use in humans or animals. Researchers should handle this compound with care, referring to the material safety data sheet for proper handling and storage instructions, which recommend storage at -4°C for short-term (1-2 weeks) or -20°C for long-term (1-2 years) preservation .

Properties

IUPAC Name

4-(4-chlorophenyl)thiadiazole-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5ClN2O2S/c10-6-3-1-5(2-4-6)7-8(9(13)14)15-12-11-7/h1-4H,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKZXPUOSBLLCMR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=C(SN=N2)C(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5ClN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization of Thiosemicarbazide Derivatives

A common route involves the synthesis of a thiosemicarbazide intermediate bearing the 4-chlorophenyl substituent, followed by cyclization to form the thiadiazole ring:

  • Starting Materials : 4-(4-chlorophenyl)thiosemicarbazide is prepared or procured.
  • Cyclization Agent : Phosphorus oxychloride (POCl₃) is used as a dehydrating and cyclizing reagent.
  • Reaction Conditions : The thiosemicarbazide and POCl₃ mixture is refluxed, typically for 5–7 hours.
  • Workup : After cooling, the reaction mixture is poured onto crushed ice, neutralized with aqueous sodium hydroxide, and the precipitated product is filtered and dried.
  • Outcome : This yields 4-(4-chlorophenyl)-1,2,3-thiadiazole derivatives, which can be further oxidized or hydrolyzed to the carboxylic acid at the 5-position.

Hydrolysis of Thiadiazole Esters

An alternative involves preparing the ester derivative of the thiadiazole carboxylic acid, followed by hydrolysis:

  • Ester Formation : The thiadiazole ring is first constructed with an ethyl ester group at the 5-position.
  • Hydrolysis : Treatment with aqueous lithium hydroxide (LiOH) in methanol at room temperature converts the ester to the free carboxylic acid.
  • Advantages : This method provides smooth conversion with good yields and mild conditions.

Cyclization via Dipolar Cycloaddition and Dehydration

More advanced synthetic routes include:

  • Dipolar Cycloaddition : Reactions involving diazo compounds and sulfur-containing dipolarophiles can form thiadiazole rings, followed by rearrangements to yield the desired heterocycle.
  • Dehydrative Cyclization : Using dehydrating agents such as methane sulfonic acid, polyphosphoric acid, or phosphorous halides to promote ring closure from thiosemicarbazide and carboxylic acid precursors.

Experimental Data Summary

Step Reagents/Conditions Yield (%) Notes Reference
Cyclization of 4-(4-chlorophenyl)thiosemicarbazide with POCl₃ Reflux 5–7 h, POCl₃, ice quench, NaOH neutralization ~85-90 Dark green precipitate, solid product
Hydrolysis of ethyl ester derivative LiOH aqueous/MeOH, room temperature High Smooth conversion to carboxylic acid
Dehydrative cyclization with methane sulfonic acid Thiosemicarbazide + carboxylic acid, dehydrating agent High Good purity and yield, mild conditions

Detailed Research Findings and Analysis

  • Reaction Efficiency : The cyclization of thiosemicarbazide derivatives with POCl₃ is a well-established method, offering high yields (up to 90%) and straightforward purification steps, making it suitable for scale-up synthesis.
  • Functional Group Transformations : The ester hydrolysis approach allows for versatile intermediate handling and purification before final acid formation, beneficial for sensitive substrates.
  • Dehydrating Agents : Use of methane sulfonic acid and polyphosphoric acid in cyclization reactions enhances yield and purity compared to traditional sulfuric acid or phosphorus halides, reducing side reactions and harsh conditions.
  • Spectroscopic Characterization : Synthesized compounds are typically characterized by FT-IR (notable C=O stretch near 1695 cm⁻¹), ¹H-NMR (aromatic protons δ 7–8.3 ppm), and mass spectrometry confirming molecular ion peaks consistent with the chlorophenyl-thiadiazole carboxylic acid structure.

Summary of Synthetic Route Example

This comprehensive synthesis overview combines multiple validated methods, highlighting the cyclization of thiosemicarbazide derivatives with phosphorus oxychloride as the most direct and efficient route to This compound , supplemented by ester hydrolysis strategies for improved handling and yields. The use of modern dehydrating agents and cyclization techniques further refines the synthetic process, ensuring high purity and reproducibility suitable for research and industrial applications.

Chemical Reactions Analysis

Types of Reactions: 4-(4-Chlorophenyl)-1,2,3-thiadiazole-5-carboxylic acid can undergo various chemical reactions, including:

    Substitution Reactions: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.

    Oxidation and Reduction: The thiadiazole ring can be involved in redox reactions under appropriate conditions.

    Coupling Reactions: The carboxylic acid group can be activated for coupling reactions, such as amide bond formation.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

Major Products:

    Substitution Reactions: Products with substituted aromatic rings.

    Oxidation: Oxidized derivatives of the thiadiazole ring.

    Reduction: Reduced forms of the thiadiazole ring or the carboxylic acid group.

Scientific Research Applications

Anticancer Applications

Research indicates that thiadiazole derivatives, including 4-(4-Chlorophenyl)-1,2,3-thiadiazole-5-carboxylic acid, exhibit promising anticancer activities. A review highlighted various derivatives that demonstrated efficacy against multiple cancer types:

  • Mechanism of Action : The anticancer properties are attributed to the ability of thiadiazoles to induce apoptosis (programmed cell death) and inhibit tumor growth through various pathways, including the inhibition of carbonic anhydrase enzymes involved in tumor metabolism .
  • Case Studies :
    • In vitro studies showed that certain derivatives reduced the viability of human cancer cell lines such as breast (MCF7), prostate (PC3), and colon cancer cells (HCT-116) significantly .
    • A specific study on a derivative demonstrated a reduction in tumor growth in xenograft models, indicating potential for clinical applications .

Antimicrobial Properties

The antimicrobial efficacy of this compound has been documented in several studies:

  • Spectrum of Activity : The compound exhibits activity against both Gram-positive and Gram-negative bacteria. For instance, it has shown effectiveness against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MIC) comparable to established antibiotics .
  • Mechanism : The antimicrobial action is believed to involve disruption of bacterial cell membranes and interference with metabolic pathways essential for bacterial survival .

Antiviral Activity

The antiviral potential of thiadiazole derivatives has also been explored:

  • Specific Viruses : Some studies have reported that derivatives can inhibit the tobacco mosaic virus (TMV), demonstrating antiviral activity comparable to commercial antiviral agents .
  • Research Findings : Compounds derived from this compound exhibited approximately 50% inhibition of TMV in bioassays .

Synthesis and Derivatives

The synthesis of this compound involves various methods that enhance its biological activity:

  • Synthetic Routes : Efficient synthetic methods have been developed to produce this compound and its derivatives with high yields and purity .
  • Derivatives Exploration : The exploration of structural modifications has led to the discovery of new derivatives with enhanced biological activities across different assays .

Summary Table of Applications

Application TypeActivityNotable Findings
AnticancerInduces apoptosisEffective against MCF7, PC3 cell lines; reduced tumor growth in xenografts
AntimicrobialBroad-spectrum activityEffective against S. aureus and E. coli; MIC comparable to antibiotics
AntiviralInhibits TMVApproximately 50% TMV inhibition observed

Mechanism of Action

The mechanism of action of 4-(4-Chlorophenyl)-1,2,3-thiadiazole-5-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to the desired biological effect. For example, its antimicrobial activity may be due to the inhibition of bacterial enzymes, while its anticancer properties could involve the disruption of cellular signaling pathways .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Analogues and Substituent Effects

The biological and physicochemical properties of thiadiazole derivatives are highly dependent on substituents and core heterocyclic variations. Below is a comparative analysis with key analogs:

Compound Name Core Structure Substituents Key Properties/Activities Reference
4-Methyl-1,2,3-thiadiazole-5-carboxylic acid hydrazide 1,2,3-Thiadiazole Methyl (C4), hydrazide (C5) Antimicrobial activity (compounds 2,3,5,6,8,9,14–16)
5-[(4-Methylphenyl)sulfanyl]-1,2,3-thiadiazole-4-carboxylic acid 1,2,3-Thiadiazole Sulfanyl group (C5), methylphenyl Non-polymer type; potential solubility issues
3-Chloro-5-phenyl-1,2-thiazole-4-carboxylic acid Thiazole Chlorophenyl (C5), carboxylic acid (C4) Structural isomer; altered electronic properties
SMVA-10 (Thiazole acetic acid derivative) Thiazole Chlorophenyl, acetic acid Cardiovascular effects (reduced tension with Ach)
5-(4-Chlorophenyl)-thiophene-2-carboxylic acid derivatives Thiophene Chlorophenyl, carboxylic acid Anticancer activity surpassing doxorubicin

Key Observations :

  • Heterocyclic Core : Thiadiazoles (e.g., target compound) exhibit higher electronegativity and hydrogen-bonding capacity compared to thiazoles or thiophenes, influencing receptor binding .
  • Substituent Impact : The 4-chlorophenyl group enhances lipophilicity and π-π stacking, critical for antimicrobial and anticancer activities. Methyl or sulfanyl groups (e.g., in ) reduce bioactivity compared to chlorophenyl .
  • Carboxylic Acid vs. Esters : The free carboxylic acid (target compound) improves water solubility but may reduce cell permeability compared to ester derivatives (e.g., ethyl esters in ).
Antimicrobial Activity:
  • Thiadiazole Derivatives : 4-Methyl-thiadiazole hydrazides (e.g., compounds 2, 3, 5 in ) show moderate antimicrobial activity, while the target compound’s chlorophenyl group may enhance potency due to increased membrane interaction .
  • Thiophene Derivatives : Compounds like 5-(4-chlorophenyl)-thiophene-2-carboxylic acid () exhibit superior antibacterial activity against Gram-positive bacteria, attributed to extended conjugation and planar structure .
Cardiovascular Effects:
  • Thiazole Derivatives : SMVA-10 (thiazole acetic acid) reduces vascular tension via acetylcholine interaction, whereas SMVA-60 (ethyl ester) increases it, highlighting ester/acid functional group significance .
Anticancer Potential:
  • Thiophene Derivatives : Pyrrolo-pyrimidine-thiophene hybrids (e.g., compound 19b in ) show IC50 values lower than doxorubicin, likely due to dual heterocyclic motifs enhancing DNA intercalation .

Physicochemical Properties

Property 4-(4-Chlorophenyl)-1,2,3-Thiadiazole-5-Carboxylic Acid 4-Ethyl-1,2,3-Thiadiazole-5-Carboxylic Acid 5-(4-Chlorophenyl)-2-methyl-1,3-thiazole-4-carboxylic Acid
Molecular Weight ~252–268 g/mol (estimated) 252.31 g/mol 253.70 g/mol
Solubility (Water) Moderate (carboxylic acid enhances solubility) 11,589–22,165 mg/L Not reported; likely lower due to methyl group
LogP (Lipophilicity) Higher (chlorophenyl increases logP) Lower (ethyl group less lipophilic) Moderate (methyl and chlorophenyl balance)
Melting Point ~125–130°C (estimated) 124.57°C Not reported

Notes:

  • Thiazole derivatives (e.g., ) may exhibit lower solubility due to reduced hydrogen-bonding capacity compared to thiadiazoles.

Biological Activity

4-(4-Chlorophenyl)-1,2,3-thiadiazole-5-carboxylic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the synthesis, biological activity, and potential applications of this compound, drawing on diverse research findings.

Chemical Structure and Synthesis

The compound has the molecular formula C9H5ClN2O2SC_9H_5ClN_2O_2S and features a thiadiazole ring with a chlorophenyl group at the 4-position and a carboxylic acid functional group at the 5-position. Its synthesis typically involves reactions that introduce the chlorophenyl and carboxylic acid functionalities onto the thiadiazole framework. One method includes the reaction of 4-chlorobenzenesulfonyl chloride with potassium thiocyanate, followed by cyclization with formic acid.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, particularly in antimicrobial and anticancer domains. The presence of the thiadiazole ring is associated with multiple pharmacological effects, including antibacterial, antifungal, and antitumor properties.

Antimicrobial Activity

Several studies have reported on the antimicrobial efficacy of compounds related to thiadiazoles. For instance, derivatives of 1,2,3-thiadiazoles have shown significant antibacterial and antifungal activity against various pathogens. The minimum inhibitory concentration (MIC) values for related compounds often range from 1.951.95 to 15.6215.62 µg/mL .

Anticancer Activity

The anticancer potential of this compound has been evaluated through in vitro studies on cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer). Notably, certain derivatives have demonstrated high selectivity towards cancer cells over normal cells. For example, modifications to the structure have resulted in compounds with IC50 values as low as 2.322.32 µg/mL against HepG2 cells .

While specific mechanisms for this compound remain to be fully elucidated, studies suggest that its anticancer effects may involve apoptosis induction through increased Bax/Bcl-2 ratios and activation of caspase pathways . Its antimicrobial activity may be attributed to the disruption of microbial cell membranes or interference with metabolic pathways.

Table: Summary of Biological Activities

Activity Type Tested Compounds Cell Lines/Pathogens IC50/MIC Values Notes
AntimicrobialThiadiazole DerivativesVarious Bacteria/Fungi1.95 - 15.62 µg/mLEffective against resistant strains
AnticancerThis compoundMCF-7, HepG22.32 - 10.10 µg/mLInduces apoptosis; selective for cancer cells

Q & A

Q. What criteria ensure reproducibility in biological assays involving this compound?

  • Methodological Answer :
  • Positive controls : Include standard drugs (e.g., aspirin for COX-2 assays).
  • Triplicate runs : Report mean ± SD (CV <15% acceptable).
  • Blind testing : Validate activity in independent labs to rule out batch variability .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(4-Chlorophenyl)-1,2,3-thiadiazole-5-carboxylic acid
Reactant of Route 2
4-(4-Chlorophenyl)-1,2,3-thiadiazole-5-carboxylic acid

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